YM976, more commonly known as YM976, is a novel, selective inhibitor of phosphodiesterase type 4 (PDE4). [ [] ] PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial secondary messenger involved in various cellular processes, including inflammatory responses. [ [, ] ] YM976 exhibits anti-inflammatory activity by preventing the breakdown of cAMP, thereby modulating the activity of inflammatory cells. [ [, ] ] YM976 has been investigated for its potential therapeutic benefits in treating inflammatory diseases, particularly asthma. [ [, ] ] It demonstrates a favorable safety profile compared to other PDE4 inhibitors, notably exhibiting lower emetogenicity (the tendency to induce vomiting). [ [] ]
YM976 (YM976) primarily exerts its effects by selectively inhibiting phosphodiesterase type 4 (PDE4). [ [, , ] ] PDE4 is responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP), a key secondary messenger in various cellular pathways. [ [] ] By inhibiting PDE4, YM976 prevents the breakdown of cAMP, leading to elevated intracellular cAMP levels. [ [, , ] ]
Increased cAMP levels, in turn, modulate various cellular processes, particularly those related to inflammation. [ [] ] For instance, in inflammatory cells like eosinophils, YM976's inhibition of PDE4 leads to increased cAMP, which subsequently inhibits eosinophil activation and reduces their infiltration into inflammatory sites. [ [, ] ] This mechanism contributes to YM976's anti-inflammatory effects. [ [, ] ]
Asthma Treatment: YM976 demonstrates promising anti-asthmatic effects. Studies show that it effectively inhibits antigen-induced bronchoconstriction, reduces airway inflammation by suppressing eosinophil infiltration, and improves airway hyperreactivity in animal models of asthma. [ [, ] ]
Pulmonary Mucus Hypersecretion: YM976 exhibits the ability to attenuate pulmonary mucus hypersecretion, a characteristic feature of chronic obstructive pulmonary disease (COPD). Research suggests that it reduces the expression of MUC5AC, a major mucin protein, and decreases macrophage activation in the lungs. [ [, ] ]
Adipocyte Differentiation: Recent studies indicate that YM976 may play a role in regulating adipocyte differentiation. It has been shown to decrease lipid accumulation in adipocytes and suppress the expression of key adipogenic regulators. [ [] ]
Exploring PDE4 Subtype Specificity: The observation that YM976, while a pan-selective PDE4 inhibitor, does not induce gastroparesis at low doses like other pan-selective PDE4 inhibitors, has been valuable in studying the role of PDE4 subtypes. This suggests that certain PDE4 subtypes might be more responsible for the adverse effect of emesis than others, opening avenues for developing subtype-selective inhibitors with potentially fewer side effects. [ [] ]
Investigating Body Temperature Regulation: The finding that YM976 induces hypothermia in mice has provided insights into the role of PDE4 in regulating body temperature. The ability of YM976 to induce hypothermia in a dose-dependent manner and the observation that this effect is absent with a non-brain-penetrant PDE4 inhibitor point to a central nervous system-mediated mechanism involving PDE4. [ [] ]
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 802590-64-3
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: